molecular formula C10H15N3O5 B12287574 4'--C-Methylcytidine

4'--C-Methylcytidine

Cat. No.: B12287574
M. Wt: 257.24 g/mol
InChI Key: MUBNRBNWTUDOEJ-UHFFFAOYSA-N
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Description

4’-C-Methylcytidine is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of cytidine, where a methyl group is attached to the 4’ carbon of the ribose sugar. This modification can influence the structural and functional properties of RNA, making it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-C-Methylcytidine typically involves the methylation of cytidine. One common method includes the use of methylating agents such as methyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective methylation at the 4’ position .

Industrial Production Methods: Industrial production of 4’-C-Methylcytidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 4’-C-Methylcytidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4’-C-methyluridine, while substitution reactions can produce various derivatives depending on the nucleophile .

Scientific Research Applications

4’-C-Methylcytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-C-Methylcytidine involves its incorporation into RNA, where it can affect the stability and function of the RNA molecule. It can influence base pairing and the overall structure of the RNA, leading to changes in gene expression and protein synthesis. The compound targets specific enzymes and pathways involved in RNA metabolism .

Comparison with Similar Compounds

Uniqueness: 4’-C-Methylcytidine is unique due to its specific methylation at the 4’ position, which can lead to distinct structural and functional properties compared to other methylated cytidines. This uniqueness makes it valuable for studying specific RNA modifications and their biological implications .

Properties

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-10(4-14)7(16)6(15)8(18-10)13-3-2-5(11)12-9(13)17/h2-3,6-8,14-16H,4H2,1H3,(H2,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBNRBNWTUDOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(O1)N2C=CC(=NC2=O)N)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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